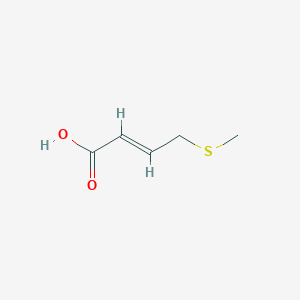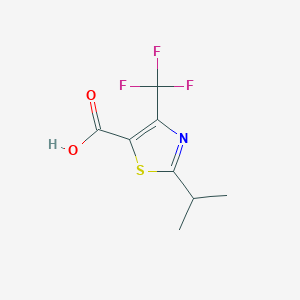
2-(propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, commonly referred to as FMC-T, is a small molecule that has found a variety of uses in scientific research. FMC-T has been used in a number of different applications, including as a ligand in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical experiments. This article will discuss the synthesis of FMC-T, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and potential future directions for research.
Aplicaciones Científicas De Investigación
FMC-T has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical experiments. FMC-T has been used in the synthesis of a variety of compounds, including thiazolium salts, heterocyclic compounds, and organometallic complexes. It has also been used as a catalyst in a number of different reactions, including the hydrogenation of alkenes, the hydrolysis of esters, and the oxidation of alcohols. In addition, FMC-T has been used as a reagent in a number of biochemical experiments, including the detection of DNA, the analysis of proteins, and the identification of enzymes.
Mecanismo De Acción
The exact mechanism of action of FMC-T is not yet fully understood. However, it is believed that FMC-T acts as a Lewis acid, meaning that it can act as an electron acceptor in chemical reactions. This allows FMC-T to act as a catalyst in a variety of different reactions, including the hydrogenation of alkenes, the hydrolysis of esters, and the oxidation of alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMC-T have not yet been extensively studied. However, some studies have suggested that FMC-T may have antifungal, antibacterial, and antiviral properties. In addition, FMC-T has been shown to inhibit the growth of certain types of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMC-T has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. In addition, FMC-T is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, FMC-T is also a relatively weak acid, making it less effective than some other compounds for certain types of reactions.
Direcciones Futuras
There are a number of potential future directions for research into FMC-T. One potential area of research is the development of new synthesis methods for FMC-T. Another potential area of research is the exploration of the potential therapeutic applications of FMC-T, such as its potential use as an antimicrobial or anticancer agent. In addition, further research into the biochemical and physiological effects of FMC-T could help to elucidate its mechanism of action and its potential therapeutic applications. Finally, further research into the advantages and limitations of FMC-T for laboratory experiments could help to optimize its use in scientific research.
Métodos De Síntesis
FMC-T can be synthesized in a number of different ways. The most common method involves the reaction of 2-propan-2-yl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid chloride with sodium hydroxide (NaOH). This reaction yields FMC-T as the product, along with sodium chloride (NaCl) as the byproduct. Other methods of synthesis include the reaction of 2-propan-2-yl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid with sodium hydroxide in the presence of an acid catalyst, and the reaction of 2-propan-2-yl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid with an alkyl halide in the presence of a base.
Propiedades
IUPAC Name |
2-propan-2-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-3(2)6-12-5(8(9,10)11)4(15-6)7(13)14/h3H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWACWYJVVVFCPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(S1)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B6611553.png)

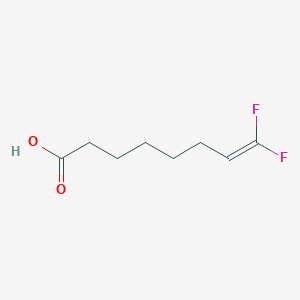
![2-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylacetamide](/img/structure/B6611573.png)

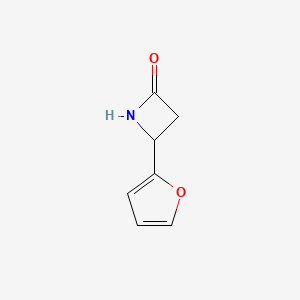

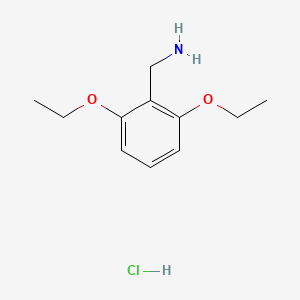
![[(1,3-thiazol-2-yl)amino]urea](/img/structure/B6611605.png)
![2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6611619.png)

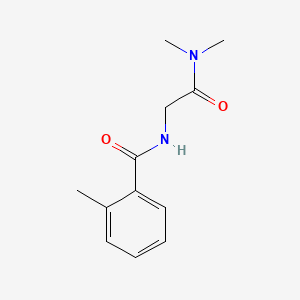
![2-[(4-aminocyclohexyl)oxy]acetic acid](/img/structure/B6611640.png)
